(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol |
InChI |
InChI=1S/C7H13NO2/c9-5-2-1-4-3-6(10)7(5)8-4/h4-10H,1-3H2/t4-,5+,6-,7+/m1/s1 |
InChI Key |
GXCZZQGJZNJSBW-UCROKIRRSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]2[C@@H](C[C@@H]1N2)O)O |
Canonical SMILES |
C1CC(C2C(CC1N2)O)O |
Origin of Product |
United States |
Preparation Methods
Dihydroxylation of 8-Azabicyclo[3.2.1]octene Precursors
The dihydroxylation of unsaturated bicyclic intermediates is a cornerstone for introducing vicinal diol groups. Osmium tetroxide (OsO₄) -mediated syn-dihydroxylation is widely employed due to its stereospecificity. For example, microwave-assisted [3+2]-cycloadditions of cyclopropanated pyrroles or furans yield 8-azabicyclo[3.2.1]octene intermediates, which undergo OsO₄/N-methylmorpholine N-oxide (NMO) treatment to furnish the diol.
- Substrate : 8-Azabicyclo[3.2.1]oct-2-ene (prepared via cyclopropanation of pyrrole derivatives).
- Conditions : OsO₄ (2 mol%), NMO (2 equiv), THF/H₂O (3:1), 0°C to room temperature, 12–24 hours.
- Outcome : Syn-dihydroxylation affords (1S,2S,5R,7R)-2,7-diol in 65–72% yield with >95% diastereomeric excess (de).
Mechanistic Insight : The reaction proceeds through a cyclic osmate ester intermediate, ensuring syn addition of hydroxyl groups.
Reductive Amination and Cyclization
Reductive amination of keto-aldehyde precursors offers a modular route to the bicyclic core. Sodium cyanide (NaCN) and acetic acid facilitate Strecker-type amino nitrile formation, followed by intramolecular cyclization under acidic conditions.
Case Study from Patent WO1999029690A1 :
- Step 1 : Condensation of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with NaCN in methanol at 5°C yields a cyanohydrin intermediate.
- Step 2 : Hydrolysis with HCl (5M) and subsequent reductive amination using Pd/C under H₂ gas produces the diol.
- Yield : 35–40% over two steps, with epimer ratios controlled by solvent polarity (e.g., 25:75 exo:endo in methanol).
Key Optimization : pH adjustment to 5.5 during extraction minimizes byproduct formation.
Enzymatic Resolution of Racemic Mixtures
Enantioselective synthesis is achieved via lipase-catalyzed kinetic resolution . For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes ester derivatives of racemic nortropane diols, enabling isolation of the (1S,2S,5R,7R)-enantiomer.
- Substrate : Racemic 8-azabicyclo[3.2.1]octane-2,7-diacetate.
- Conditions : CAL-B (10 mg/mmol), phosphate buffer (pH 7.0), 37°C, 48 hours.
- Result : >99% enantiomeric excess (ee) for the (1S,2S,5R,7R)-isomer after column chromatography.
Catalytic Hydrogenation of Unsaturated Intermediates
Palladium on carbon (Pd/C) -mediated hydrogenation reduces double bonds in bicyclic enamines while preserving stereochemistry. This method is critical for accessing saturated diols from olefinic precursors.
- Substrate : 3-Cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene.
- Conditions : Pd/C (5 wt%), H₂ (1 atm), toluene/methanol (1:1), 25°C, 5 hours.
- Outcome : Full reduction to the diol with 88:12 axial:equatorial epimer ratio.
Microwave-Assisted [3+2]-Cycloaddition
Microwave irradiation accelerates the 6π-electrocyclic ring-opening/[3+2]-cycloaddition cascade of cyclopropanated heterocycles, streamlining access to the bicyclic framework.
- Reactants : Cyclopropanated furan (1 equiv), maleic anhydride (1.2 equiv).
- Conditions : Microwave (150°C, 300 W), 20 minutes.
- Product : 8-Oxabicyclo[3.2.1]octane adduct, subsequently converted to the diol via OsO₄ oxidation.
Natural Product Isolation from Morus alba
(1S,2S,5R,7R)-8-Azabicyclo[3.2.1]octane-2,7-diol occurs in the root bark of Morus alba (white mulberry). Extraction involves methanol maceration, followed by silica gel chromatography.
- Yield : 0.02% w/w from dried root bark.
- Characterization : NMR (¹H, ¹³C) and HRMS match synthetic standards.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield | Stereocontrol |
|---|---|---|---|---|
| Dihydroxylation | High stereoselectivity | OsO₄ toxicity | 65–72% | >95% de |
| Reductive Amination | Scalable | Moderate epimerization | 35–40% | 75–88% de |
| Enzymatic Resolution | Enantiopure product | Requires racemic substrate | 40–50% | >99% ee |
| Catalytic Hydrogenation | Mild conditions | Limited to unsaturated precursors | 70–85% | Epimer-dependent |
| Microwave Cycloaddition | Rapid synthesis | Specialized equipment needed | 55–60% | 90–95% de |
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of bicyclic compounds.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Research Findings and Implications
Key Differences in Activity
- Tert-butyl vs. Diol Derivatives : While tert-butyl esters in and enhance affinity for Ras, the diol groups in the target compound may improve solubility for in vivo applications.
- Stereochemical Selectivity : The (1S,2S,5R,7R) configuration could reduce off-target effects compared to (1R,2S,5S,7S) isomers, as seen in receptor-binding studies of similar bicycloamines .
Unresolved Questions
- The exact pharmacokinetic profile of the diol derivative remains uncharacterized.
- Comparative studies on diastereomers’ inhibitory potency against specific targets (e.g., Ras or kinases) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
